Unique Topoisomerase II DNA Cleavage Pattern Not Shared by Doxorubicin, VM‑26, Mitoxantrone, or Genistein
Streptonigrin induces a unique topoisomerase II‑mediated DNA cleavage pattern that has no similarity to those produced by doxorubicin, VM‑26, 4′‑(9‑acridinylamino)‑methanesulfon‑m‑anisidide, genistein, or mitoxantrone [1]. Statistical analysis of 60 cleavage sites in SV40 and pBR322 DNA revealed that streptonigrin requires the dinucleotide 5′‑TA‑3′ at positions 2 and 3 relative to the cleavage site, a requirement not observed for any of the comparator drugs [1]. Furthermore, streptonigrin does not intercalate into DNA but binds in the minor groove, whereas doxorubicin and mitoxantrone are classical DNA intercalators [1].
| Evidence Dimension | DNA cleavage pattern specificity |
|---|---|
| Target Compound Data | Requires 5′‑TA‑3′ dinucleotide at positions +2 and +3 of the cleavage site; minor‑groove binding; no intercalation |
| Comparator Or Baseline | Doxorubicin, VM‑26, AMSA, genistein, mitoxantrone |
| Quantified Difference | Unique pattern; zero similarity to comparators |
| Conditions | In vitro topoisomerase II cleavage assay using SV40 and pBR322 DNA fragments |
Why This Matters
A unique cleavage fingerprint enables specific detection of topoisomerase II‑mediated DNA damage in mechanistic studies and distinguishes streptonigrin from other topoisomerase II poisons.
- [1] Capranico, G., et al. (1994). Unique sequence specificity of topoisomerase II DNA cleavage stimulation and DNA binding mode of streptonigrin. Journal of Biological Chemistry, 269(40), 25004–25009. View Source
